![molecular formula C10H10F2O2 B2970813 (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248188-39-6](/img/structure/B2970813.png)
(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Diflunisal and is used as an analgesic and anti-inflammatory agent. Diflunisal is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
Diflunisal works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, Diflunisal reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. Diflunisal has also been shown to reduce the production of cytokines, which are involved in the immune response. In addition, Diflunisal has been found to have antioxidant properties, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diflunisal has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. Diflunisal is also relatively inexpensive and readily available, making it accessible for use in a wide range of experiments. However, Diflunisal also has some limitations. It is not selective for COX-2 inhibition, which may limit its use in certain experiments. In addition, Diflunisal may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the production of amyloid beta, which is involved in the development of Alzheimer's disease. Further research is needed to determine whether Diflunisal can be used as a therapeutic agent for Alzheimer's disease. Another area of interest is the use of Diflunisal in cancer treatment. Diflunisal has been shown to have anti-cancer properties, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for the development of more selective COX-2 inhibitors, which may have fewer side effects than Diflunisal.
Méthodes De Synthèse
The synthesis of Diflunisal involves the reaction between 2,5-difluorobenzoic acid and methyl acrylate with the use of a catalyst. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Diflunisal has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Diflunisal has been used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATIIXYLIXZALQ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.